2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine
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Overview
Description
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine is an organic compound with the chemical formula C8H10O2S. It is also known as 2-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine. This compound is a derivative of thieno[3,4-b][1,4]dioxine and is characterized by the presence of an ethyl group at the 2-position. It is a liquid at room temperature and has a molecular weight of 170.23 g/mol .
Preparation Methods
The synthesis of 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine is typically achieved through the reaction of thieno[3,4-b][1,4]dioxine with ethyl bromide under basic conditions. This reaction involves the nucleophilic substitution of the bromine atom by the thieno[3,4-b][1,4]dioxine moiety, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position, such as halogens or alkyl groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: The compound is used in the production of conductive polymers and organic semiconductors, which are important in the manufacture of electronic devices such as organic solar cells, field-effect transistors, and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine can be compared with other similar compounds, such as:
Thieno[3,4-b][1,4]dioxine: The parent compound without the ethyl group.
2,3-dihydrothieno[3,4-b][1,4]dioxine: A similar compound with different substituents.
5-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine: Another derivative with an ethyl group at a different position .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
1226799-20-7 |
---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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